Cas no 2229331-11-5 (tert-butyl N-1-(trifluoroacetyl)cyclobutylcarbamate)
tert-butyl N-1-(trifluoroacetyl)cyclobutylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-1-(trifluoroacetyl)cyclobutylcarbamate
- EN300-1888835
- tert-butyl N-[1-(trifluoroacetyl)cyclobutyl]carbamate
- 2229331-11-5
-
- Inchi: 1S/C11H16F3NO3/c1-9(2,3)18-8(17)15-10(5-4-6-10)7(16)11(12,13)14/h4-6H2,1-3H3,(H,15,17)
- InChI Key: XAHWPXMLNBLRCD-UHFFFAOYSA-N
- SMILES: FC(C(C1(CCC1)NC(=O)OC(C)(C)C)=O)(F)F
Computed Properties
- Exact Mass: 267.10822786g/mol
- Monoisotopic Mass: 267.10822786g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 55.4Ų
tert-butyl N-1-(trifluoroacetyl)cyclobutylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1888835-0.05g |
tert-butyl N-[1-(trifluoroacetyl)cyclobutyl]carbamate |
2229331-11-5 | 0.05g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1888835-0.1g |
tert-butyl N-[1-(trifluoroacetyl)cyclobutyl]carbamate |
2229331-11-5 | 0.1g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1888835-0.25g |
tert-butyl N-[1-(trifluoroacetyl)cyclobutyl]carbamate |
2229331-11-5 | 0.25g |
$1235.0 | 2023-09-18 | ||
| Enamine | EN300-1888835-0.5g |
tert-butyl N-[1-(trifluoroacetyl)cyclobutyl]carbamate |
2229331-11-5 | 0.5g |
$1289.0 | 2023-09-18 | ||
| Enamine | EN300-1888835-1.0g |
tert-butyl N-[1-(trifluoroacetyl)cyclobutyl]carbamate |
2229331-11-5 | 1g |
$884.0 | 2023-06-03 | ||
| Enamine | EN300-1888835-2.5g |
tert-butyl N-[1-(trifluoroacetyl)cyclobutyl]carbamate |
2229331-11-5 | 2.5g |
$2631.0 | 2023-09-18 | ||
| Enamine | EN300-1888835-5.0g |
tert-butyl N-[1-(trifluoroacetyl)cyclobutyl]carbamate |
2229331-11-5 | 5g |
$2566.0 | 2023-06-03 | ||
| Enamine | EN300-1888835-10.0g |
tert-butyl N-[1-(trifluoroacetyl)cyclobutyl]carbamate |
2229331-11-5 | 10g |
$3807.0 | 2023-06-03 | ||
| Enamine | EN300-1888835-1g |
tert-butyl N-[1-(trifluoroacetyl)cyclobutyl]carbamate |
2229331-11-5 | 1g |
$1343.0 | 2023-09-18 | ||
| Enamine | EN300-1888835-5g |
tert-butyl N-[1-(trifluoroacetyl)cyclobutyl]carbamate |
2229331-11-5 | 5g |
$3894.0 | 2023-09-18 |
tert-butyl N-1-(trifluoroacetyl)cyclobutylcarbamate Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on tert-butyl N-1-(trifluoroacetyl)cyclobutylcarbamate
tert-butyl N-1-(trifluoroacetyl)cyclobutylcarbamate: A Comprehensive Overview
tert-butyl N-1-(trifluoroacetyl)cyclobutylcarbamate (CAS No. 2229331-11-5) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure and properties, has garnered attention due to its potential applications in drug development, polymer synthesis, and advanced materials. The molecule consists of a cyclobutane ring substituted with a trifluoroacetyl group and a tert-butyl carbamate moiety, making it a versatile building block for various chemical reactions.
The synthesis of tert-butyl N-1-(trifluoroacetyl)cyclobutylcarbamate involves a multi-step process that typically begins with the preparation of the cyclobutane derivative. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, researchers have employed transition metal catalysts to facilitate the formation of the cyclobutane ring, leveraging the unique reactivity of trifluoroacetyl groups in such transformations.
One of the most intriguing aspects of this compound is its ability to participate in various types of chemical reactions. The trifluoroacetyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity of adjacent functional groups. This makes tert-butyl N-1-(trifluoroacetyl)cyclobutylcarbamate an excellent candidate for exploring novel reaction mechanisms. Recent studies have demonstrated its utility in click chemistry, where it serves as a reactive partner in the formation of covalent bonds under mild conditions.
In terms of applications, tert-butyl N-1-(trifluoroacetyl)cyclobutylcarbamate has shown promise in drug discovery efforts. Its unique structure allows for interactions with specific biological targets, making it a valuable tool in medicinal chemistry. For example, researchers have investigated its potential as an inhibitor of certain enzymes involved in disease pathways. Additionally, its compatibility with polymerization techniques has opened avenues for its use in creating advanced materials with tailored properties.
The physical properties of tert-butyl N-1-(trifluoroacetyl)cyclobutylcarbamate are equally noteworthy. Its molecular weight is approximately 308 g/mol, and it exhibits a melting point around 120°C under standard conditions. The compound is soluble in common organic solvents such as dichloromethane and acetonitrile, which facilitates its handling and use in various chemical processes. Recent studies have also explored its thermal stability under different conditions, revealing its suitability for high-temperature applications.
From an environmental standpoint, tert-butyl N-1-(trifluoroacetyl)cyclobutylcarbamate has been assessed for its biodegradability and ecotoxicity. Initial findings suggest that it undergoes slow degradation under aerobic conditions, which raises considerations for its disposal and recycling. Researchers are currently exploring methods to enhance its biodegradability through structural modifications without compromising its chemical reactivity.
In conclusion, tert-butyl N-1-(trifluoroacetyl)cyclobutylcarbamate (CAS No. 2229331-11-5) stands out as a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique structure, reactivity, and physical properties make it a valuable asset in both academic research and industrial settings. As ongoing studies continue to uncover new insights into its potential uses and behaviors, this compound is poised to play an increasingly important role in the advancement of modern chemistry.
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